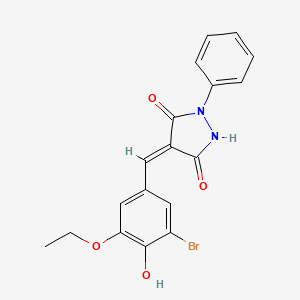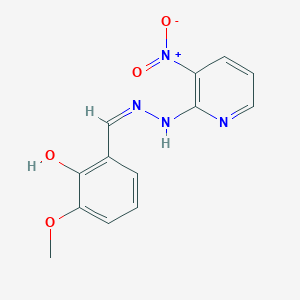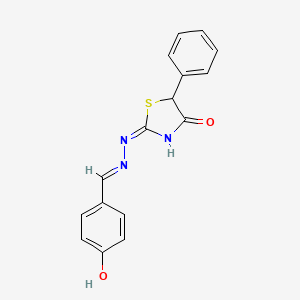![molecular formula C20H31N3O3S B6076103 N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide, commonly known as BPP, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience. BPP is a potent and selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses.
科学的研究の応用
BPP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. BPP has also been investigated for its potential therapeutic use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Furthermore, BPP has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
作用機序
BPP acts as a selective antagonist of the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. The binding of BPP to the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor blocks the activation of downstream signaling pathways, resulting in the inhibition of nociceptive and stress-related behaviors. BPP has been shown to have high affinity and selectivity for the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, with minimal affinity for other opioid receptors.
Biochemical and Physiological Effects:
BPP has been shown to have anxiolytic, antidepressant, and antinociceptive effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. BPP has been shown to have minimal side effects and toxicity in animal studies, indicating its potential as a safe and effective therapeutic agent. However, further studies are needed to determine the optimal dosing and administration of BPP for therapeutic use.
実験室実験の利点と制限
BPP has several advantages for use in lab experiments, including its high affinity and selectivity for the N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor, its minimal side effects and toxicity, and its potential as a safe and effective therapeutic agent. However, BPP has some limitations for use in lab experiments, including its limited solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for the study of BPP, including its potential therapeutic use in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Further studies are needed to determine the optimal dosing and administration of BPP for therapeutic use. Additionally, the development of more selective and potent N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide receptor antagonists could lead to the discovery of new therapeutic agents for the treatment of pain, anxiety, and stress-related disorders.
合成法
The synthesis of BPP involves several steps, starting with the reaction between 1-benzyl-3-pyrrolidinone and 1-methylsulfonyl-4-piperidinone to form the intermediate 1-benzyl-3-(1-methylsulfonyl-4-piperidinyl)propan-1-one. This intermediate is then reacted with benzylamine to produce BPP. The synthesis of BPP has been optimized to improve its yield and purity, and various analytical methods have been used to confirm its identity and purity.
特性
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-27(25,26)23-13-9-17(10-14-23)7-8-20(24)21-19-11-12-22(16-19)15-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBPHTZJQSIRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CCC(=O)NC2CCN(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)

![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)

![2-(1-(3-methoxybenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6076065.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6076076.png)

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(5-fluoro-2-methylbenzyl)acetamide](/img/structure/B6076089.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)
![N~4~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B6076099.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![methyl 3-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6076118.png)